Physicochemical Profiling and Application Methodologies of 2-(Cyclohexyloxy)methylphenylboronic Acid
Physicochemical Profiling and Application Methodologies of 2-(Cyclohexyloxy)methylphenylboronic Acid
An In-Depth Technical Whitepaper for Drug Development Professionals and Synthetic Chemists
Executive Summary
In the landscape of modern medicinal chemistry and materials science, ortho-substituted phenylboronic acids represent a privileged class of building blocks. Specifically, 2-(Cyclohexyloxy)methylphenylboronic acid (CAS: 498574-67-7) bridges the gap between highly reactive electrophilic coupling partners and lipophilic structural modifiers. By appending a bulky, hydrophobic cyclohexyloxy moiety to the ortho-methyl position, this compound exhibits unique physicochemical behaviors—ranging from enhanced membrane permeability to steric shielding against protodeboronation.
This technical guide synthesizes the physicochemical properties of this compound, explores the mechanistic causality behind its reactivity, and provides field-proven, self-validating experimental protocols for its application in advanced cross-coupling and molecular sensing.
Structural Rationale & Physicochemical Profile
The utility of 2-(Cyclohexyloxy)methylphenylboronic acid is entirely dictated by the interplay between its empty p-orbital (on the boron atom) and the steric/electronic influence of the ortho-cyclohexyloxymethyl group. The ether oxygen provides weak inductive electron withdrawal, slightly increasing the Lewis acidity of the boron center, while the massive cyclohexyl ring dominates the molecule's lipophilicity profile.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the compound, derived from structural cheminformatics and catalog standards .
| Property | Value | Mechanistic Causality / Impact on Application |
| CAS Number | 498574-67-7 | Unique identifier for regulatory tracking and procurement. |
| Molecular Formula | C₁₃H₁₉BO₃ | Dictates mass spectrometric identification (Exact Mass: 234.14). |
| Molecular Weight | 234.10 g/mol | Optimal for small-molecule drug design; strictly complies with Lipinski's Rule of 5. |
| Predicted pKa | ~8.2 - 8.5 | Ortho-alkoxy substitution slightly lowers the pKa vs. unsubstituted phenylboronic acid (8.8), facilitating easier transition to the active boronate anion at physiological pH. |
| Predicted LogP | ~3.2 | The cyclohexyl ring imparts high lipophilicity, dramatically improving lipid bilayer permeability for cell-based assays compared to standard boronic acids. |
| Topological Polar Surface Area (TPSA) | 49.7 Ų | Falls well below the 90 Ų threshold, indicating excellent potential for passive cellular diffusion and bioavailability. |
| H-Bond Donors / Acceptors | 2 / 3 | Facilitates reversible covalent bonding with cis-1,2-diols, essential for carbohydrate sensing and targeted drug delivery. |
Mechanistic Dynamics: The Boronate Equilibrium
Boronic acids do not act as classical nucleophiles in their neutral state. To participate in either Suzuki-Miyaura coupling (transmetalation) or diol binding (esterification), the trigonal planar boron must hybridize to a tetrahedral boronate anion.
The ortho-cyclohexyloxymethyl group plays a dual role here. First, the steric bulk shields the C-B bond from hydrolytic cleavage (protodeboronation), a common failure point in high-temperature reactions. Second, the lipophilic microenvironment created by the cyclohexyl ring can enhance the binding affinity for hydrophobic diols via secondary van der Waals interactions.
Figure 1: The pH-dependent equilibrium of 2-(Cyclohexyloxy)methylphenylboronic acid and its transition to the active tetrahedral state.
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that protocols must be more than a list of instructions; they must be self-validating systems . A self-validating protocol includes internal checks that confirm the mechanism is proceeding as intended, eliminating false positives and ambiguous failures.
Sterically Hindered Suzuki-Miyaura Cross-Coupling
Coupling an ortho-substituted boronic acid requires overcoming significant steric hindrance during the transmetalation and reductive elimination steps. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand possesses a large bite angle (99°), which forces the intermediate palladium complex into a geometry that dramatically accelerates reductive elimination .
Figure 2: Self-validating workflow for the Suzuki-Miyaura cross-coupling of sterically hindered boronic acids.
Step-by-Step Methodology & Causality:
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Preparation & Internal Standard: In an oven-dried Schlenk flask, combine 1.0 eq of 2-(Cyclohexyloxy)methylphenylboronic acid, 0.9 eq of the target aryl halide, and exactly 0.5 eq of 1,3,5-trimethoxybenzene.
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Causality: The aryl halide is the limiting reagent to ensure complete consumption. 1,3,5-trimethoxybenzene acts as an inert internal standard for quantitative NMR (qNMR), allowing us to track the exact mass balance of the reaction without relying on isolated yield.
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Solvent & Base: Add a 4:1 mixture of 1,4-Dioxane and H₂O, followed by 2.0 eq of K₂CO₃. Degas via three freeze-pump-thaw cycles.
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Causality: The biphasic solvent system is critical. The high LogP (~3.2) of the boronic acid requires the organic phase (Dioxane) for solubility, while water is necessary to dissolve the inorganic base and generate the reactive boronate anion. Degassing prevents oxidative homocoupling of the boronic acid.
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Catalysis: Under N₂, add 5 mol% Pd(dppf)Cl₂. Heat to 80°C.
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In-Process Validation: At 2h and 6h, remove a 50 µL aliquot, dilute in CDCl₃, and run a rapid ¹H-NMR.
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Validation Check: Compare the integration of the internal standard to the product peaks. If the boronic acid is disappearing but the product is not forming, protodeboronation is occurring, indicating the solvent was insufficiently degassed or the base concentration is too high.
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Quench & Trap: After 12h, cool to room temperature. Add 1.5 eq of pinacol and stir for 30 minutes.
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Validation Check: Pinacol rapidly and quantitatively converts any unreacted boronic acid into a stable pinacol ester. Subsequent LC-MS will clearly show the ratio of Product to Unreacted Starting Material, definitively proving the reaction's efficiency.
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Reversible Diol Sensing via Alizarin Red S (ARS) Displacement
Because of its lipophilic cyclohexyl group, this boronic acid is an excellent candidate for sensing hydrophobic carbohydrates or catechols in complex aqueous mixtures .
Step-by-Step Methodology & Causality:
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Buffer Preparation: Prepare a 50 mM HEPES buffer adjusted to pH 8.5.
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Causality: The pH must be slightly above the predicted pKa (~8.2) of the boronic acid to ensure a sufficient population of the reactive tetrahedral boronate anion without causing background degradation of the target diols.
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Reporter Complex Formation: Mix 100 µM of the boronic acid with 10 µM of Alizarin Red S (ARS) in the buffer. Incubate for 15 minutes.
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Causality: ARS is a fluorescent dye containing a catechol moiety. It binds to the boronic acid, resulting in a massive increase in fluorescence (λ_ex = 468 nm, λ_em = 572 nm).
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Analyte Introduction: Titrate the target diol (e.g., fructose or a lipophilic glycoside) into the solution from 0 to 500 µM.
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Causality: The target diol competes with ARS for the boronic acid. As the diol binds, ARS is displaced into the bulk solvent, causing a proportional decrease in fluorescence.
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Self-Validation (Isosbestic Point): Record the full UV-Vis absorption spectrum during the titration.
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Validation Check: You must observe a clean isosbestic point (a specific wavelength where total absorbance remains constant during the titration). The presence of an isosbestic point mathematically proves that the system is a strict two-state equilibrium (Bound ARS ⇌ Free ARS). If the isosbestic point drifts, it indicates side reactions, degradation, or precipitation of the lipophilic boronic acid, invalidating the assay.
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Conclusion
2-(Cyclohexyloxy)methylphenylboronic acid is a highly specialized reagent. By understanding the causality behind its physicochemical properties—specifically how its high LogP and steric bulk influence its pKa and transition state geometries—researchers can deploy it effectively. Whether navigating the steric demands of a Suzuki-Miyaura coupling or designing a lipophilic molecular sensor, the implementation of self-validating protocols ensures data integrity, reproducibility, and ultimate success in the laboratory.
References
- Alfa Chemistry. "CAS 498574-67-7 | 2-(Cyclohexyloxy)methylphenylboronic acid." Alfa Chemistry Catalog. [URL: https://www.alfa-chemistry.com]
- SplendidLab. "Pharma Impurity Supplier & Custom Synthesis in India: 2-(Cyclohexyloxy)methylphenylboronic acid." SplendidLab. [URL: https://splendidlab.com]
- Sigma-Aldrich. "Boronic Acids and Derivatives - Physicochemical Properties and Cross-Coupling Catalysis." Sigma-Aldrich.[URL: https://www.sigmaaldrich.com]
- Echemi. "Boronic Acid Derivatives, Properties, and Applications in Chemical Synthesis." Echemi. [URL: https://www.echemi.com]
